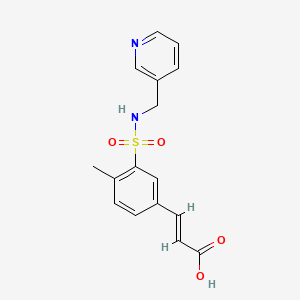
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Difluoromethyl)-3-fluoropyridine-6-carboxylic acid” likely belongs to the class of organic compounds known as halogenated carboxylic acids . These are carboxylic acids in which the carbon atom of the carboxylic group is also bonded to one or more halogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Difluoromethyl)-3-fluoropyridine-6-carboxylic acid” are not available, similar compounds such as “2-(Difluoromethyl)benzoic acid” have been synthesized . The synthesis of difluoromethylated heterocycles has been reported, which rely on various reactions such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of “2-(Difluoromethyl)-3-fluoropyridine-6-carboxylic acid” would likely consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a carboxylic acid group, a difluoromethyl group, and a fluorine atom attached at the 2nd, 3rd, and 6th positions respectively .Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively in recent years . These reactions often involve the transfer of a CF2H group to a carbon atom in a molecule .Scientific Research Applications
Antibacterial Agent Synthesis
Research has indicated the use of compounds with structural similarity to 2-(Difluoromethyl)-3-fluoropyridine-6-carboxylic acid in the synthesis of antibacterial agents. For example, derivatives of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by a fluorine atom at the 6-position, have shown significant antibacterial potency and efficacy (Chu et al., 1986). These compounds are noted for their excellent in vitro potency against various bacterial strains.
Photoredox Catalysis in Organic Synthesis
The difluoromethyl group, similar to the one present in 2-(Difluoromethyl)-3-fluoropyridine-6-carboxylic acid, has been utilized in photoredox catalysis for fluoromethylation reactions. This application is significant in pharmaceutical and agrochemical fields. Photoredox catalysis, using visible light, facilitates radical fluoromethylation, which is a key process in synthesizing various organofluorine compounds (Koike & Akita, 2016).
Environmental Biodegradation Studies
The compound's structural relatives, such as fluorotelomer alcohols, have been the subject of environmental biodegradation studies. For instance, research on the biotransformation of 6:2 fluorotelomer alcohol by a white-rot fungus, Phanerochaete chrysosporium, demonstrated that these compounds can be transformed into more degradable polyfluoroalkylcarboxylic acids, suggesting potential pathways for environmental remediation of fluoroalkyl substances (Tseng et al., 2014).
Synthesis of Fluorinated Naphthoic Acids
Fluorinated naphthoic acids, similar in structure to 2-(Difluoromethyl)-3-fluoropyridine-6-carboxylic acid, have been synthesized for potential applications in bioactive compounds. These fluorinated versions are relatively rare compared to their benzoic acid counterparts and have been synthesized through various methods, highlighting the versatility of fluorine-containing compounds in medicinal chemistry (Tagat et al., 2002).
Future Directions
Properties
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNCGHSYKYCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803666-08-1 |
Source


|
| Record name | 6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)


![3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2984904.png)
![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)
![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)




![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
